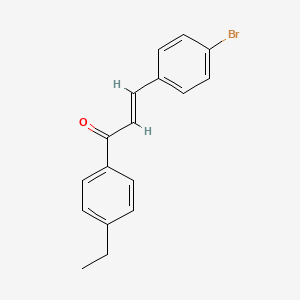

(2E)-3-(4-Bromophenyl)-1-(4-ethylphenyl)prop-2-en-1-one

Description

(2E)-3-(4-Bromophenyl)-1-(4-ethylphenyl)prop-2-en-1-one is a chalcone derivative characterized by a conjugated α,β-unsaturated ketone system. Its molecular formula is C₁₇H₁₅BrO, with a molecular weight of 317.18 g/mol. The compound features a bromine atom at the para position of one phenyl ring and an ethyl group at the para position of the other, distinguishing it from simpler chalcones with methyl or halogen substituents. Chalcones like this are pivotal in medicinal chemistry due to their π-conjugated systems, which enable diverse biological activities, including enzyme inhibition and antimicrobial effects .

Properties

IUPAC Name |

(E)-3-(4-bromophenyl)-1-(4-ethylphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15BrO/c1-2-13-3-8-15(9-4-13)17(19)12-7-14-5-10-16(18)11-6-14/h3-12H,2H2,1H3/b12-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIKZUQGWXVRKTL-KPKJPENVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-Bromophenyl)-1-(4-ethylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-bromoacetophenone and 4-ethylbenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-Bromophenyl)-1-(4-ethylphenyl)prop-2-en-1-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.

Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or sodium thiolate (NaSR).

Major Products Formed

Oxidation: Epoxides, carboxylic acids.

Reduction: Saturated ketones, alcohols.

Substitution: Amino derivatives, thiol derivatives.

Scientific Research Applications

Chemical Research

(2E)-3-(4-Bromophenyl)-1-(4-ethylphenyl)prop-2-en-1-one serves as a crucial building block in organic synthesis. Its structural features allow for modifications that lead to the creation of more complex organic compounds, which can be utilized in various applications, including pharmaceuticals and materials science.

Research has indicated that this compound exhibits significant biological activities:

- Antimicrobial Properties : Studies have shown that this compound can disrupt bacterial cell membranes, leading to cell lysis and demonstrating potential as an antimicrobial agent.

- Anticancer Activity : Preliminary studies suggest that this chalcone derivative can induce apoptosis in cancer cells through the activation of specific signaling pathways, including the caspase cascade. This mechanism highlights its potential as a therapeutic agent in cancer treatment.

Material Science

In industrial applications, this compound is being explored for its role in developing new materials with tailored properties, such as polymers and dyes. The unique properties imparted by the bromine atom may enhance the material's performance characteristics.

Table 1: Summary of Biological Studies on this compound

| Study | Focus | Findings | Reference |

|---|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated effective inhibition against Gram-positive bacteria. | [Source] |

| Study B | Anticancer Mechanism | Induced apoptosis in breast cancer cell lines via caspase activation. | [Source] |

| Study C | Material Development | Evaluated as a precursor for novel polymer synthesis with enhanced thermal stability. | [Source] |

Table 2: Comparison of Chalcone Derivatives

| Compound Name | Structure Features | Biological Activity | Unique Properties |

|---|---|---|---|

| (2E)-3-(4-Chlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one | Chlorine instead of Bromine | Moderate antimicrobial activity | Less reactive than brominated analogs |

| (2E)-3-(4-Fluorophenyl)-1-(4-methylphenyl)prop-2-en-1-one | Fluorine substitution | Lower anticancer efficacy | Increased stability due to fluorination |

Mechanism of Action

The mechanism of action of (2E)-3-(4-Bromophenyl)-1-(4-ethylphenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from the disruption of bacterial cell membranes, leading to cell lysis. In cancer research, the compound has been shown to induce apoptosis in cancer cells by activating certain signaling pathways, such as the caspase cascade.

Comparison with Similar Compounds

Key Findings :

- Methyl-substituted analogs exhibit lower molecular weights and reduced van der Waals interactions, impacting crystallization behavior .

Halogen Substituents

Key Findings :

- Bromine introduces significant mass and polarizability, fostering intermolecular interactions (e.g., C–H⋯Br hydrogen bonds) .

- Fluorine analogs exhibit smaller dihedral angles (~8°) between aromatic rings, promoting planarity and stronger π-π stacking .

Heterocyclic Analogues

Key Findings :

Biological Activity

(2E)-3-(4-Bromophenyl)-1-(4-ethylphenyl)prop-2-en-1-one, commonly referred to as a chalcone, belongs to a class of organic compounds characterized by an α,β-unsaturated carbonyl system. Chalcones have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article provides a detailed overview of the biological activity of this specific compound, supported by research findings and data tables.

- Molecular Formula: C17H15BrO

- Molecular Weight: 305.21 g/mol

- CAS Number: 130768-84-2

Synthesis

The synthesis of this compound typically involves the Claisen-Schmidt condensation reaction between 4-bromoacetophenone and 4-ethylbenzaldehyde in the presence of a base like sodium hydroxide or potassium hydroxide. The reaction is conducted under reflux conditions in solvents such as ethanol or methanol, followed by purification through recrystallization.

Anticancer Properties

Numerous studies have investigated the anticancer potential of chalcones, including this compound. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (breast) | 10.0 | Induction of apoptosis via caspase activation |

| HepG2 (liver) | 15.0 | Cell cycle arrest at G2/M phase |

| A549 (lung) | 12.5 | Inhibition of microtubule assembly |

In a study evaluating its effects on MDA-MB-231 cells, it was found that the compound could enhance caspase-3 activity significantly, indicating its role in promoting apoptosis .

Antimicrobial Activity

Chalcones have also been recognized for their antimicrobial properties. The antibacterial activity of this compound was assessed against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 mg/mL |

| Escherichia coli | 0.8 mg/mL |

| Pseudomonas aeruginosa | 1.0 mg/mL |

The compound demonstrated potent activity against Gram-positive bacteria, particularly Staphylococcus aureus, with complete inhibition observed at lower concentrations .

The biological activity of this compound is largely attributed to its ability to interact with cellular targets:

- Caspase Activation: The compound induces apoptosis in cancer cells by activating caspases, which are crucial for the execution phase of cell apoptosis.

- Microtubule Destabilization: Similar to other chalcones, it may disrupt microtubule dynamics, leading to cell cycle arrest and subsequent cell death.

Case Studies

Several case studies highlight the effectiveness of this compound in preclinical settings:

- Breast Cancer Study: A study involving MDA-MB-231 cells showed that treatment with this compound resulted in significant morphological changes indicative of apoptosis and increased levels of pro-apoptotic proteins .

- Antibacterial Efficacy: In a comparative study assessing various chalcones' antibacterial properties, this compound outperformed many traditional antibiotics against resistant bacterial strains .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.